2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide
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Overview
Description
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group, a phenylsulfonyl group, and a thioether linkage to an acetamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step may involve the sulfonylation of the pyrimidine ring using reagents such as benzenesulfonyl chloride in the presence of a base like triethylamine.
Thioether formation: The thioether linkage can be formed by reacting the sulfonylated pyrimidine with a thiol compound under suitable conditions.
Acetamide formation: Finally, the acetamide moiety can be introduced through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its structural features.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where sulfonyl and pyrimidine derivatives have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group may enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target proteins. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-((4-amino-5-(methylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-methylpropyl)acetamide: Similar structure but with a different alkyl group on the acetamide moiety.
Uniqueness
The presence of the phenylsulfonyl group in 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide may confer unique properties such as enhanced binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-14(15-8-4-2-5-9-15)23-18(25)13-28-20-22-12-17(19(21)24-20)29(26,27)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,23,25)(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMHJSUQUOXYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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